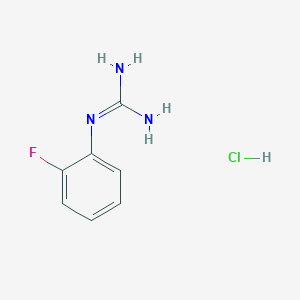
N-(2-Fluoro-phenyl)-guanidine hydrochloride
説明
“N-(2-Fluoro-phenyl)-guanidine hydrochloride” is a chemical compound that contains a fluorophenyl group and a guanidine group. The presence of these groups suggests that this compound could have interesting chemical properties and potential applications .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through various methods, such as the reaction of protected 1,2-diamines with sulfonium salts .科学的研究の応用
Imaging Agent in PET for Gene Therapy
N-(2-Fluoro-phenyl)-guanidine hydrochloride derivatives, such as [18F] FHBG, have been used in Positron Emission Tomography (PET) imaging for gene therapy. This compound, generated through microwave-mediated nucleophilic fluorination, is employed as an imaging agent for visualizing the expression of specific genes, like the herpes simplex virus type 1 thymidine kinase (HSV1-tk) reporter gene in gene therapy studies (Ponde et al., 2004).
In DNA and RNA Isolation Techniques
Guanidine hydrochloride, a related compound, is used in molecular biology for the rapid isolation of DNA and RNA from eukaryotic cells. This method simplifies the extraction process and has been successfully employed for isolating chromosomal DNA from various tissues and cell lines (Bowtell, 1987).
In Analytical Chemistry
In analytical chemistry, guanidine hydrochloride reacts with other compounds to facilitate the detection of specific chemicals. For instance, it has been used in the spectrofluorometric determination of 9,10-Phenanthrenequinone, a reaction that aids in the fluorescent detection of this compound in various solutions (Tachibana et al., 1982).
In Pharmaceutical Research
In pharmaceutical research, fluorine-substituted derivatives of this compound, such as certain 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives, have been synthesized and analyzed for their anti-inflammatory properties (Sun et al., 2019).
In Clinical Pathology
In clinical pathology, guanidine hydrochloride has been explored as a reagent for selectively inhibiting major serum isoenzymes of alkaline phosphatase, which can be crucial for diagnostic purposes (Shephard & Peake, 1986).
In Isotope Ratio Measurements
The compound is also utilized in carbon dioxide generation for oxygen isotope ratio measurements in biological fluids, a technique important in various biochemical and medical research areas (Wong et al., 1987).
In Antiviral Research
Guanidine hydrochloride has been studied for its impact on the infectivity of polioviruses and the potential development of antiviral drugs (Loddo et al., 1962).
作用機序
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
It is likely that it interacts with its targets in a manner similar to other guanidine derivatives . This typically involves binding to the active site of the target protein, leading to changes in its conformation and function.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including those involved in cell signaling . The downstream effects of these interactions can include changes in cell behavior and function.
Pharmacokinetics
Similar compounds are generally well-absorbed and widely distributed throughout the body . They are typically metabolized by the liver and excreted in the urine .
Result of Action
Similar compounds have been found to have various effects, including changes in cell signaling, gene expression, and cell behavior .
Action Environment
The action, efficacy, and stability of N-(2-Fluoro-phenyl)-guanidine hydrochloride can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target cells .
特性
IUPAC Name |
2-(2-fluorophenyl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3.ClH/c8-5-3-1-2-4-6(5)11-7(9)10;/h1-4H,(H4,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNIHNUEYIXCFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(N)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1443213.png)

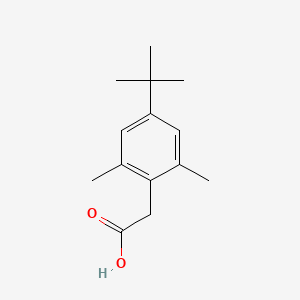
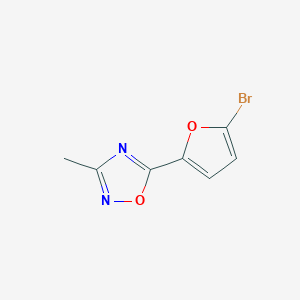
![2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride](/img/structure/B1443221.png)
![2-(2-{[2-(Dimethylamino)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B1443223.png)
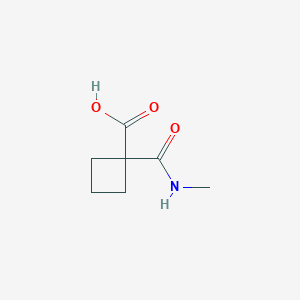
![2-Chloro-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1443225.png)
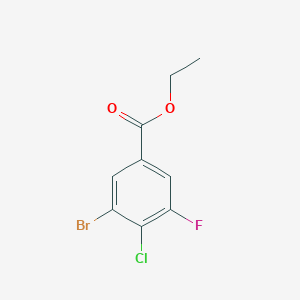

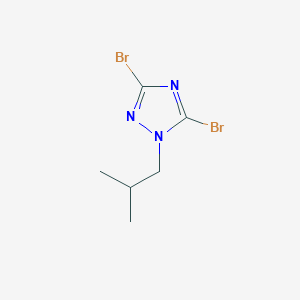
![5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443233.png)
![1,3-Dioxo-octahydroimidazolidino[1,5-a]piperazine-5-carboxamide](/img/structure/B1443234.png)
![Bicyclo[3.1.0]hexan-2-amine](/img/structure/B1443236.png)
